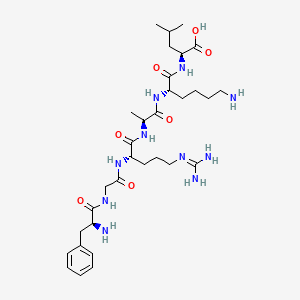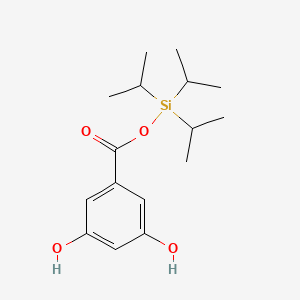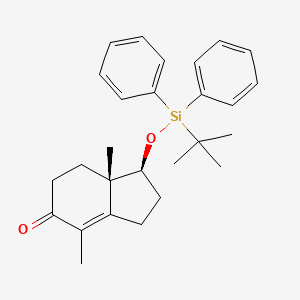
(1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one is a complex organic compound with significant applications in synthetic chemistry. This compound is characterized by its unique structure, which includes a silyloxy group, a tetrahydroindenone core, and multiple methyl groups. Its stereochemistry is defined by the (1S,7aS) configuration, which plays a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one typically involves multiple steps:
-
Formation of the Tetrahydroindenone Core: : The initial step involves the construction of the tetrahydroindenone core through a Diels-Alder reaction between a suitable diene and dienophile. This reaction is usually carried out under thermal conditions or using a Lewis acid catalyst to enhance the reaction rate and selectivity.
-
Introduction of the Silyloxy Group: : The silyloxy group is introduced via a silylation reaction. This step involves the reaction of the hydroxyl group on the tetrahydroindenone core with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is typically conducted at room temperature under an inert atmosphere to prevent moisture interference.
-
Stereoselective Methylation: : The final step involves the stereoselective introduction of the methyl groups. This can be achieved through a variety of methods, including the use of chiral auxiliaries or catalysts to ensure the desired (1S,7aS) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as chromium trioxide or potassium permanganate to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of silyl ethers or amines.
Aplicaciones Científicas De Investigación
(1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
-
Medicine: : Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.
-
Industry: : Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The silyloxy group and the stereochemistry of the compound play crucial roles in its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(1S,7aS)-1-(tert-butyldimethylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one: Similar structure but with dimethylsilyl group instead of diphenylsilyl group.
(1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
The uniqueness of (1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one lies in its specific stereochemistry and the presence of the diphenylsilyl group. These features contribute to its distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C27H34O2Si |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
(1S,7aS)-1-[tert-butyl(diphenyl)silyl]oxy-4,7a-dimethyl-2,3,6,7-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C27H34O2Si/c1-20-23-16-17-25(27(23,5)19-18-24(20)28)29-30(26(2,3)4,21-12-8-6-9-13-21)22-14-10-7-11-15-22/h6-15,25H,16-19H2,1-5H3/t25-,27-/m0/s1 |
Clave InChI |
JSPJXXGWRUQMIG-BDYUSTAISA-N |
SMILES isomérico |
CC1=C2CC[C@@H]([C@]2(CCC1=O)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
SMILES canónico |
CC1=C2CCC(C2(CCC1=O)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


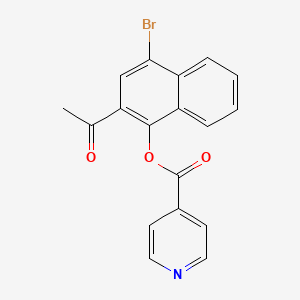

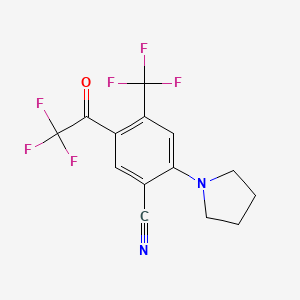

![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)
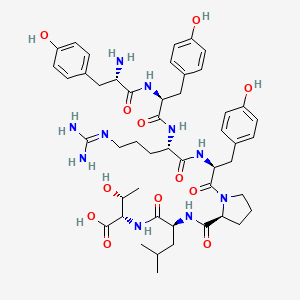
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)

![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)
![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)
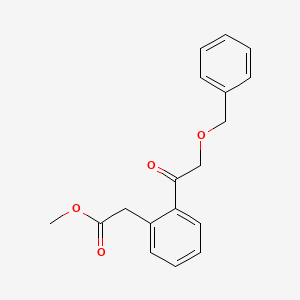
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
